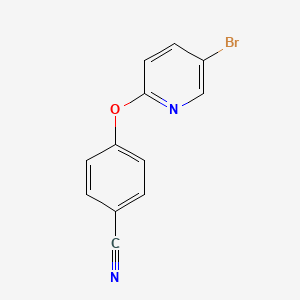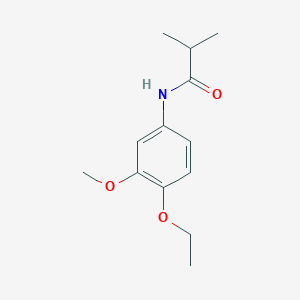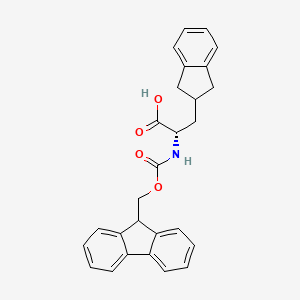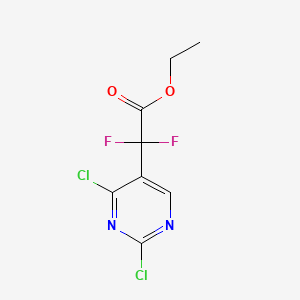
4-((5-Bromopyridin-2-yl)oxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Bromopyridin-2-yl)oxy)benzonitrile is an organic compound with the molecular formula C12H7BrN2O It is a derivative of benzonitrile, where a bromopyridinyl group is attached via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromopyridin-2-yl)oxy)benzonitrile typically involves the reaction of 5-bromopyridin-2-ol with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-Bromopyridin-2-yl)oxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or nitrogen atoms.
Coupling reactions: It can engage in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-((5-Bromopyridin-2-yl)oxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the development of bioactive compounds for studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 4-((5-Bromopyridin-2-yl)oxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridinyl group can enhance binding affinity and specificity towards these targets, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile
- 4-((6-Bromopyridin-2-yl)oxy)methyl)benzonitrile
Uniqueness
4-((5-Bromopyridin-2-yl)oxy)benzonitrile is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the bromopyridinyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C12H7BrN2O |
|---|---|
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
4-(5-bromopyridin-2-yl)oxybenzonitrile |
InChI |
InChI=1S/C12H7BrN2O/c13-10-3-6-12(15-8-10)16-11-4-1-9(7-14)2-5-11/h1-6,8H |
Clé InChI |
GQMVDXDTZZYSLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2'-Isopropylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B14904490.png)
![7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B14904495.png)




![N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine](/img/structure/B14904529.png)
